molecular formula C17H16F3N5O B2625176 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380142-70-9

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2625176
CAS No.: 2380142-70-9
M. Wt: 363.344
InChI Key: BGAAVBFKGNREHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one
  • 4-(Trifluoromethyl)pyridine

Uniqueness

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)14-4-6-23-16(24-14)25-7-1-2-13(10-25)11-26-15-8-12(9-21)3-5-22-15/h3-6,8,13H,1-2,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAAVBFKGNREHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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